



Application Notes and Protocols for High- Throughput Screening of Tepotinib

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Compound of Interest		
Compound Name:	Tepotinib Hydrochloride	
Cat. No.:	B8766139	Get Quote

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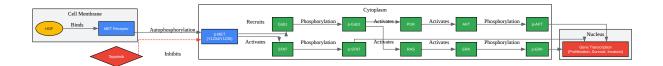
Introduction

Tepotinib is a potent and highly selective, ATP-competitive, small-molecule inhibitor of the MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase.[1] Aberrant MET signaling, through mechanisms such as gene amplification, mutations (like MET exon 14 skipping), or overexpression, is a key driver in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1][2] Tepotinib effectively blocks MET autophosphorylation and downstream signaling pathways, including RAS/ERK, PI3K/AKT, and STAT, thereby inhibiting tumor cell proliferation, survival, and invasion.[1][3] These application notes provide detailed protocols for setting up biochemical and cell-based high-throughput screening (HTS) assays to identify and characterize MET inhibitors like tepotinib.

Mechanism of Action of Tepotinib

Tepotinib binds to the ATP-binding site of the MET kinase domain, preventing the phosphorylation of key tyrosine residues (Y1234 and Y1235) in the activation loop. This inhibition blocks the recruitment and phosphorylation of downstream signaling molecules, such as Gab1, leading to the suppression of pro-tumorigenic pathways.[1][4]





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Caption: Tepotinib inhibits MET signaling.

Quantitative Data Summary

The inhibitory activity of tepotinib can be quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the assay system and cell type.

Assay Type	Target/Cell Line	IC50 (nM)	Reference
Biochemical Kinase Assay	MET Kinase	1.7 - 4	[1][5]
Cell-Based Phospho- MET Assay	A549 (HGF- stimulated)	5.4	[1]
Cell-Based Phospho- MET Assay	EBC-1 (MET amplified)	9.2	[1]
Cell-Based Phospho- Gab1 Assay	EBC-1 (MET amplified)	3.4	[1]
Cell Viability Assay	MKN-45 (MET amplified)	< 1	[6]

Experimental Protocols Biochemical HTS Assay for MET Kinase Activity



This protocol describes a generic, homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for HTS of kinase inhibitors.



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Caption: Biochemical TR-FRET assay workflow.

Materials:

- Recombinant human MET kinase
- Biotinylated tyrosine kinase substrate (e.g., poly-GT-biotin)
- ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)
- Streptavidin-XL665 (SA-XL665)
- HTRF detection buffer
- Tepotinib (or other test compounds) dissolved in DMSO
- 384-well low-volume white plates

Procedure:

• Compound Dispensing: Dispense 50 nL of tepotinib (or test compounds) in DMSO into the assay plate using an acoustic dispenser. For the positive control (no inhibition), dispense

Methodological & Application





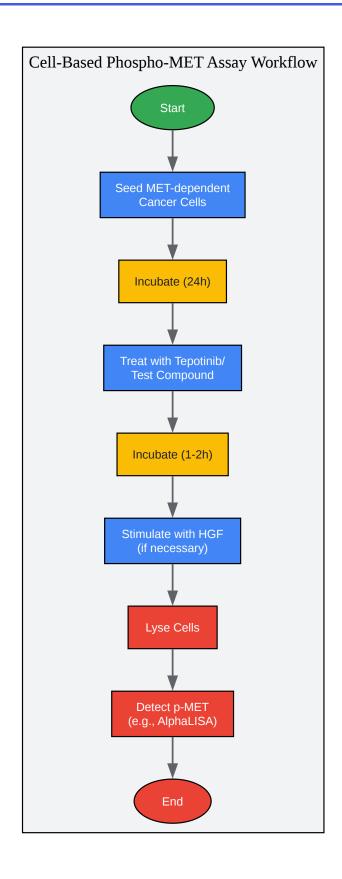
DMSO alone. For the negative control (100% inhibition), use a high concentration of a known potent MET inhibitor or EDTA to chelate Mg2+.

- Enzyme Addition: Add 5 μ L of MET kinase diluted in kinase reaction buffer to each well. The final enzyme concentration should be optimized to be in the linear range of the assay.
- Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
- Reaction Initiation: Add 5 μL of a mixture of biotinylated substrate and ATP diluted in kinase reaction buffer to each well. The final concentrations of substrate and ATP should be at or near their respective Km values to ensure sensitivity to competitive inhibitors.
- Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
- Reaction Termination and Detection: Add 10 µL of detection mix (Eu-Ab and SA-XL665 in HTRF detection buffer) to each well to stop the kinase reaction and initiate the detection process.
- Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
- Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.

Cell-Based HTS Assay for MET Phosphorylation

This protocol describes a cell-based assay to measure the inhibition of MET phosphorylation by tepotinib in a high-throughput format.





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Caption: Cell-based phospho-MET assay workflow.



Materials:

- MET-dependent cancer cell lines (e.g., EBC-1 or Hs746T with MET amplification).
- Cell culture medium and supplements.
- Hepatocyte Growth Factor (HGF) for cell lines requiring stimulation.
- Tepotinib (or other test compounds) dissolved in DMSO.
- Lysis buffer.
- AlphaLISA or HTRF phospho-MET detection kit.
- 384-well clear-bottom white plates.

Procedure:

- Cell Seeding: Seed MET-dependent cells into 384-well plates at an optimized density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a dilution series of tepotinib or other test compounds for 1-2 hours.
- Stimulation (if required): For cell lines that are not constitutively active, stimulate with an optimal concentration of HGF for 10-15 minutes.
- Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on a plate shaker for 10 minutes at room temperature.
- Detection: Transfer the lysate to a white 384-well plate and proceed with the detection of phosphorylated MET according to the manufacturer's protocol for the chosen assay technology (e.g., AlphaLISA, HTRF).
- Signal Reading: Read the plate on a compatible plate reader.

Cell Viability HTS Assay



This protocol describes a common method to assess the effect of tepotinib on the viability of MET-dependent cancer cells.

Materials:

- MET-dependent cancer cell lines (e.g., MKN-45, EBC-1).
- Cell culture medium and supplements.
- Tepotinib (or other test compounds) dissolved in DMSO.
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin).
- 384-well solid white plates.

Procedure:

- Cell Seeding: Seed MET-dependent cells into 384-well plates at an optimized density.
- Compound Treatment: The following day, treat the cells with a dilution series of tepotinib or other test compounds.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- Signal Reading: Read the luminescence or fluorescence signal on a plate reader. The signal is proportional to the number of viable cells.

Conclusion

These protocols provide a framework for the high-throughput screening and characterization of MET inhibitors using tepotinib as a reference compound. The specific parameters for each assay, such as enzyme/cell concentration, substrate/ATP concentration, and incubation times, should be optimized to ensure robust and reproducible results. The combination of biochemical and cell-based assays will provide a comprehensive understanding of the potency and mechanism of action of novel MET inhibitors.



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